Precision Synthesis of 2,3,3-Trichloroprop-2-en-1-amine Hydrochloride
Precision Synthesis of 2,3,3-Trichloroprop-2-en-1-amine Hydrochloride
Executive Summary & Strategic Rationale
The synthesis of 2,3,3-trichloroprop-2-en-1-amine hydrochloride (also referred to as 1,1,2-trichloro-3-aminoprop-1-ene HCl) presents a specific challenge in regiochemical control. The target molecule features a highly chlorinated vinyl group adjacent to a primary amine. The electron-withdrawing nature of the trichlorovinyl moiety reduces the nucleophilicity of the amine, making the hydrochloride salt the preferred form for isolation and storage.
This guide details a robust, scalable synthetic route utilizing the Gabriel Synthesis . Unlike direct ammonolysis, which often results in uncontrolled poly-alkylation (forming secondary and tertiary amines), the Gabriel method ensures the exclusive formation of the primary amine. The starting material, 1,1,2,3-tetrachloropropene , is a commercially available intermediate often used in the fluorocarbon industry (e.g., HFO-1234yf production).
Key Chemical Properties
| Property | Specification |
| Target Molecule | 2,3,3-trichloroprop-2-en-1-amine hydrochloride |
| Formula | C₃H₄Cl₃N[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 196.89 g/mol (Salt) |
| Precursor | 1,1,2,3-tetrachloropropene (CAS: 10436-39-2) |
| Reaction Type | Nucleophilic Allylic Substitution (Sɴ2) / Hydrazinolysis |
| Critical Hazard | Vesicant properties of chlorinated propenes; Skin sensitization |
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to exploit the reactivity difference between the allylic chlorine (C3 position) and the vinylic chlorines (C1/C2 positions) of the precursor.
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Electrophile: 1,1,2,3-tetrachloropropene.[2][7] The allylic chloride is susceptible to Sɴ2 attack, while the trichlorovinyl group remains inert under typical nucleophilic conditions due to steric shielding and
hybridization. -
Nucleophile: Potassium Phthalimide.[12] A soft, bulky nucleophile that prevents over-alkylation.
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Deprotection: Hydrazine Hydrate (Ing-Manske procedure) releases the free amine under mild conditions.
Reaction Scheme Visualization
Caption: Stepwise conversion of 1,1,2,3-tetrachloropropene to the target amine salt via the Gabriel pathway.
Detailed Experimental Protocol
Phase 1: Synthesis of N-(2,3,3-trichloroallyl)phthalimide
Objective: Selective substitution of the allylic chloride.
Reagents:
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1,1,2,3-Tetrachloropropene (1.0 equiv)
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Potassium Phthalimide (1.05 equiv)
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Dimethylformamide (DMF) (anhydrous, 5 mL per mmol)
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Sodium Iodide (0.1 equiv, optional catalyst)
Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Dissolution: Charge the flask with Potassium Phthalimide and anhydrous DMF. Stir until a suspension forms.
-
Addition: Add 1,1,2,3-tetrachloropropene dropwise via a syringe or addition funnel at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or HPLC.[8] The starting material spot should disappear.
-
Workup: Cool the mixture to room temperature. Pour into crushed ice/water (10x volume) to precipitate the phthalimide intermediate.
-
Purification: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol if necessary to obtain a white/off-white solid.
Phase 2: Deprotection to 2,3,3-Trichloroprop-2-en-1-amine Hydrochloride
Objective: Cleavage of the phthalimide protecting group and salt formation.
Reagents:
-
N-(2,3,3-trichloroallyl)phthalimide (Intermediate from Phase 1)
-
Hydrazine Hydrate (1.2 equiv)
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Ethanol (Reagent grade)
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Hydrochloric Acid (Concentrated, 37%)
Procedure:
-
Digestion: Suspend the intermediate in ethanol (10 mL per gram). Add Hydrazine Hydrate.
-
Reflux: Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form, indicating the reaction is proceeding.
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Acidification: Cool the mixture to room temperature. Carefully acidify with concentrated HCl until pH < 2. This solubilizes the amine as the hydrochloride salt while keeping phthalhydrazide insoluble.
-
Filtration: Filter off the solid phthalhydrazide byproduct. Retain the filtrate.
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Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to approximately 20% of the original volume.
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Crystallization: Cool the concentrate to 0°C. If precipitation does not occur, add cold diethyl ether to induce crystallization.
-
Final Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅.
Experimental Workflow Diagram
Caption: Operational workflow for the isolation of the target amine hydrochloride.
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following data points confirm the identity of the product.
| Technique | Expected Signal / Observation | Diagnostic Value |
| ¹H NMR (D₂O) | δ ~3.8-4.0 ppm (Singlet or doublet, 2H, -CH ₂-N) | Confirms the allylic methylene group intact. |
| ¹³C NMR | Three distinct signals: C-N (~45 ppm), =CCl (~120-130 ppm), =CCl₂ (~120-130 ppm) | Verifies the trichloropropene skeleton. |
| Melting Point | Sharp melting point (typically >200°C for HCl salts, decomp.) | Indicates purity and salt formation.[8][9][13] |
| Silver Nitrate Test | Immediate white precipitate (AgCl) | Confirms the presence of the ionic chloride (HCl salt). |
Safety & Handling Protocols
Warning: This synthesis involves polychlorinated aliphatic hydrocarbons, which are potential carcinogens and skin irritants.
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Vesicant Hazard: 1,1,2,3-tetrachloropropene is a potent alkylating agent. It can cause severe blistering. Double-gloving (Nitrile/Laminate) and a full face shield are mandatory.
-
Inhalation: All operations, especially the use of hydrazine and the handling of the volatile precursor, must be conducted in a high-efficiency fume hood.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) before disposal to neutralize the hydrazine. Chlorinated organic waste must be segregated.
References
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Precursor Reactivity: Synthesis of 1,1,2,3-tetrachloropropene (HCC-1230xa). ResearchGate. Available at: [Link] (Accessed Oct 2025).
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Methodology (Gabriel Synthesis): The Alkylation Reaction of the Gabriel Synthesis. Indiana University / Open Access Journals. Available at: [Link] (Accessed Oct 2025).
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Chemical Data: 1,1,2,3-Tetrachloropropene Compound Summary. PubChem.[4][5][6] Available at: [Link] (Accessed Oct 2025).
Sources
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